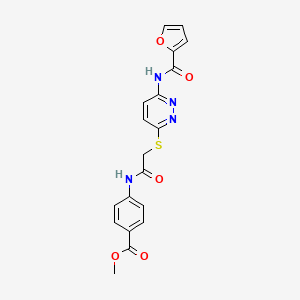

![molecular formula C11H10F3NO2S B2579442 2-[4-(Trifluormethyl)phenyl]-1,3-Thiazolidin-4-carbonsäure CAS No. 1092659-63-6](/img/structure/B2579442.png)

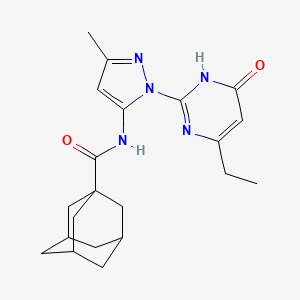

2-[4-(Trifluormethyl)phenyl]-1,3-Thiazolidin-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in medicinal chemistry due to their unique chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki-Miyaura cross-coupling reactions . For example, 4-(Trifluoromethyl)phenylboronic acid can be used as a reactant in such reactions .Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with a trifluoromethyl group attached . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For instance, 4-(Trifluoromethyl)phenylacetic acid can undergo diolefination mediated by mono-N-protected amino acid ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary. For example, 2-(Trifluoromethyl)phenylacetic acid has a density of 1.4±0.1 g/cm³ and a boiling point of 249.9±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Die Verbindung dient als wertvolles Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktionen ermöglichen den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, wodurch die Synthese komplexer organischer Moleküle möglich wird. Forscher verwenden trans-2-[4-(Trifluormethyl)phenyl]vinylboronsäure, um Aryl- oder Heteroarylderivate mit Trifluormethylsubstituenten zu erzeugen .

Mikrowellen-gestützte Synthese

Mikrowellen-gestützte Reaktionen gewinnen aufgrund ihrer Effizienz und verkürzten Reaktionszeiten an Popularität. Diese Verbindung beteiligt sich an mikrowellen-gestützten Suzuki-Miyaura-Kreuzkupplungsreaktionen, die eine schnelle und selektive Bindungsbildung ermöglichen .

Herstellung von Vinyl-MIDA-Boronaten

Vinyl-MIDA (MIDA = N-Methyliminodiessigsäure) -Boronate sind vielseitige Zwischenprodukte in der organischen Synthese. Forscher verwenden trans-2-[4-(Trifluormethyl)phenyl]vinylboronsäure, um diese Boronat herzustellen, die anschließend vielfältige Transformationen durchlaufen können .

Synthese von Antitumormitteln

Die Verbindung trägt zur Synthese von C2-Aryl-Pyrrolobenzodiazepinen (PBDs) bei. PBDs zeigen eine starke Antitumoraktivität, indem sie auf die DNA zielen. Forscher haben trans-2-[4-(Trifluormethyl)phenyl]vinylboronsäure als Schlüsselbaustein bei der Herstellung dieser vielversprechenden Antitumormittel untersucht .

Kobalt-katalysierte Kupplungsreaktionen

Neben Palladium-katalysierten Reaktionen haben sich Kobalt-katalysierte Kupplungsreaktionen als Alternative herauskristallisiert. Diese Verbindung beteiligt sich an Kobalt-katalysierten Kupplungsreaktionen, wodurch sich die Toolbox für synthetische Chemiker erweitert .

Potenzieller Corticotropin-Releasing-Hormon-Antagonist

In der medizinischen Chemie haben Forscher 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidinderivate unter Verwendung von trans-2-[4-(Trifluormethyl)phenyl]vinylboronsäure synthetisiert. Diese Derivate sind vielversprechend als potenzielle Antagonisten des Corticotropin-Releasing-Hormons, einem Neuropeptid, das an Stressreaktionen beteiligt ist .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXKNSQXIDNVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)

![6-benzyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2579376.png)